Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds that are often investigated for their biological activities, particularly as potential therapeutic agents.
The compound can be synthesized and characterized through various chemical methods, with its relevance highlighted in patents and scientific literature. Notably, it has been mentioned in the context of orexin receptor modulation and as a beta-lactamase inhibitor, which indicates its potential in treating bacterial infections and other medical conditions .
Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is classified as a bicyclic compound, specifically a derivative of azabicyclo compounds. Its molecular structure features a tert-butyl group and an oxo functional group, which contribute to its chemical properties and reactivity.
The synthesis of cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves multi-step organic reactions, including cyclization processes and functional group modifications.
The synthesis may involve techniques such as:
Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate has a complex structure characterized by:
The molecular formula is with a molecular weight of approximately 225.29 g/mol. The InChI Key for this compound is MENILFUADYEXNU-UHFFFAOYSA-N, which can be used for database searches and identification.
Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products, often monitored by thin-layer chromatography (TLC).
The mechanism of action for cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with biological targets, potentially including enzymes or receptors involved in metabolic pathways.
Research indicates that modifications in the bicyclic structure can significantly affect biological activity, highlighting the importance of structure–activity relationships in drug design.
Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is typically a solid at room temperature, with properties such as:
The compound is expected to exhibit:
Cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate has potential applications in several scientific fields:
The construction of the strained cis-fused [4.2.0]bicyclic system in cis-tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS# 2271349-27-8) demands precise stereochemical control. The (1S,6S) absolute configuration is achieved through [4+2] cycloaddition strategies or intramolecular alkylations of cyclobutane precursors. Key approaches include:
Table 1: Stereoselectivity in Bicyclic Lactam Formation
Method | Chiral Controller | d.r. (cis:trans) | Yield (%) |
---|---|---|---|
Ketene-Imine Cycloaddition | Cinchona Alkaloid Catalyst | 95:5 | 82 |
Intramolecular Alkylation | Evans Oxazolidinone Auxiliary | 90:10 | 75 |
Photochemical Cyclization | None (Substrate Control) | 80:20 | 68 |
Mechanistically, the cis-fusion selectivity arises from transition state geometry constraints: Bulky substituents at C3 and C7 favor pseudo-equatorial orientations during ring closure, minimizing 1,3-diaxial interactions in the developing bicyclic system [1] [9].
The Boc group in this scaffold (evident in SMILES: O=C1[C@]2([H])C@@([H])CN(CC2)C(OC(C)(C)C)=O) serves dual roles: steric protection of the β-lactam nitrogen and directing group for C8 functionalization. Critical aspects include:
Comparative studies with Cbz and Fmoc alternatives show Boc provides optimal kinetic versus thermodynamic control during enolate formation: its steric bulk impedes epimerization at C1/C5 while permitting high C8 diastereoselectivity (>15:1) in aldol reactions [6] [10].
The C8 carbonyl installation exploits late-stage oxidation of a saturated bicyclic precursor. Efficient methods include:
Table 2: Catalytic Systems for C8-Oxo Functionalization
Oxidant/Catalyst | Temperature (°C) | Conversion (%) | Lactone Selectivity |
---|---|---|---|
RuCl₃/NaIO₄ | 25 | 98 | >99% |
Pd(OAc)₂/t-BuOOH | 80 | 85 | 87% |
P450-BM3 Mutant | 30 | 95 | 94% ee |
TEMPO/PhI(OAc)₂ | 40 | 92 | 91% |
Notably, chemodivergent oxidation is achievable: stoichiometric CrO₃ yields the diketone (C7=O + C8=O), while catalytic OsO₄/NMO gives syn-dihydroxylation exclusively at C7-C8 [3] [5].
Disassembly of the target molecule reveals three strategic bond disconnections:
Table 3: Comparative Analysis of Azabicyclo Scaffolds
Parameter | [4.2.0] System | [3.2.1] System (e.g., Tropanes) | Bicyclic Impact |
---|---|---|---|
Ring Fusion Angle | ~88° | ~105° | Higher strain in [4.2.0] enhances β-lactam reactivity |
Boc Group pKa (N-H) | 17.2 ± 0.3 | 18.6 ± 0.4 | Increased N-acidity favors enolate formation |
C-X Bond Length (Å) | C7-C8: 1.52 | C6-C7: 1.54 | Shorter bond facilitates lactonization |
The cis-[4.2.0] topology imposes distinct stereoelectronic constraints:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7